![molecular formula C19H17NO2 B14753145 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline CAS No. 2859-54-3](/img/structure/B14753145.png)
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline is an organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring This specific compound is characterized by the presence of a 2,3-dimethoxyphenyl group attached to the quinoline core via an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 2,3-dimethoxyphenyl group and the quinoline core.
Formation of the Ethenyl Linkage: The 2,3-dimethoxyphenyl group is then attached to the quinoline core via an ethenyl linkage. This step often involves a Heck reaction, where a palladium catalyst is used to couple the aryl halide with an alkene.
Reaction Conditions: The Heck reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide, at elevated temperatures (around 100-150°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is investigated for its use in the synthesis of dyes and pigments, as well as in the development of new catalysts.
Wirkmechanismus
The mechanism of action of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By interacting with these targets, the compound can influence pathways related to cell proliferation, apoptosis, and inflammation. This makes it a candidate for the development of anticancer and anti-inflammatory drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-dimethoxyphenyl)quinoline: This compound has a similar structure but with the 2,3-dimethoxyphenyl group attached directly to the quinoline core without the ethenyl linkage.
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol: This compound has a similar ethenyl linkage but with a different substitution pattern on the phenyl group.
Uniqueness
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline is unique due to its specific substitution pattern and the presence of the ethenyl linkage, which can influence its electronic properties and reactivity. This makes it distinct from other quinoline derivatives and potentially useful in a wider range of applications.
Eigenschaften
CAS-Nummer |
2859-54-3 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-9-5-6-15(19(18)22-2)11-10-14-12-13-20-17-8-4-3-7-16(14)17/h3-13H,1-2H3/b11-10+ |
InChI-Schlüssel |
ZYGZOGZGBVGFHD-ZHACJKMWSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)/C=C/C2=CC=NC3=CC=CC=C23 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=CC2=CC=NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


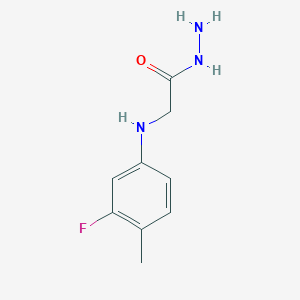
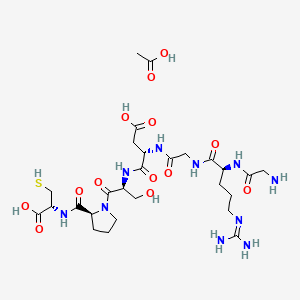
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
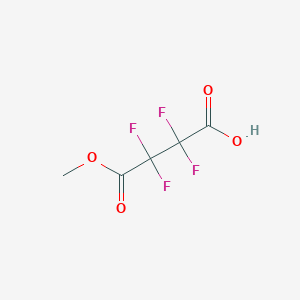
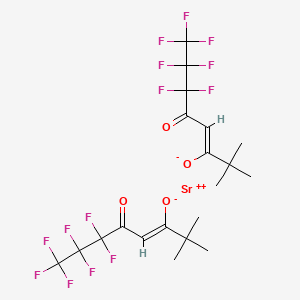
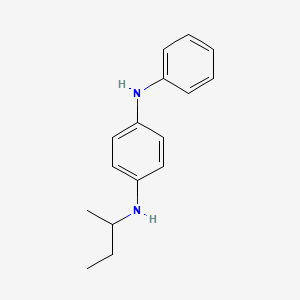
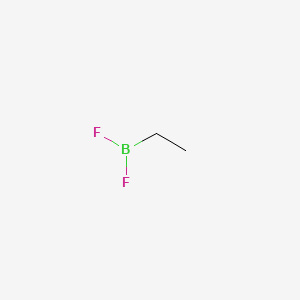
![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
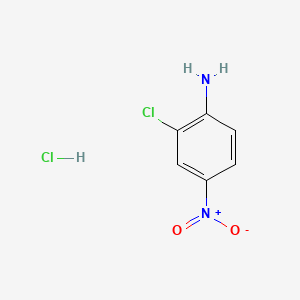
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)


![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)

